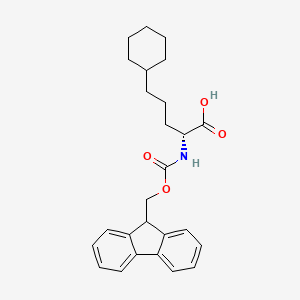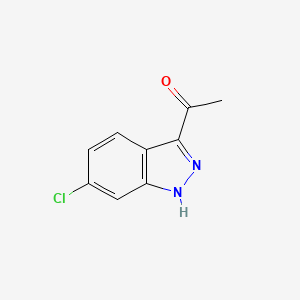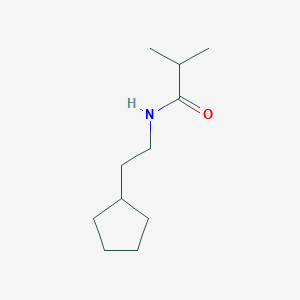
n-(2-Cyclopentylethyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Cyclopentylethyl)isobutyramide: is an organic compound belonging to the class of amides It is characterized by the presence of a cyclopentyl group attached to an ethyl chain, which is further connected to an isobutyramide moiety
準備方法
Synthetic Routes and Reaction Conditions:
-
From Isobutyryl Chloride and 2-Cyclopentylethylamine:
Step 1: Isobutyryl chloride is reacted with 2-cyclopentylethylamine in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Step 2: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
-
From Isobutyronitrile and 2-Cyclopentylethylamine:
Step 1: Isobutyronitrile is reacted with 2-cyclopentylethylamine in the presence of a catalyst such as nitrile hydratase.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Step 2: The product is isolated and purified using techniques like distillation or crystallization.
Industrial Production Methods:
- The industrial production of n-(2-Cyclopentylethyl)isobutyramide typically involves the large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反応の分析
Types of Reactions:
-
Oxidation:
- n-(2-Cyclopentylethyl)isobutyramide can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction:
- The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution:
- It can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
科学的研究の応用
Chemistry:
- n-(2-Cyclopentylethyl)isobutyramide is used as an intermediate in the synthesis of various organic compounds.
- It serves as a building block in the development of new materials and polymers.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine:
- This compound is investigated for its potential use in treating various medical conditions, such as infections and inflammatory diseases.
- It is also explored as a potential drug candidate in preclinical studies.
Industry:
- The compound is used in the production of specialty chemicals and advanced materials.
- It finds applications in the manufacture of agrochemicals and other industrial products.
作用機序
- The mechanism by which n-(2-Cyclopentylethyl)isobutyramide exerts its effects involves interactions with specific molecular targets and pathways.
- It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes.
- The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
-
Isobutyramide:
- Similar in structure but lacks the cyclopentyl group.
- Used in the synthesis of various organic compounds and pharmaceuticals.
-
Butyramide:
- Similar in structure but has a butyl group instead of an isobutyl group.
- Used in the production of polymers and other materials.
Uniqueness:
- n-(2-Cyclopentylethyl)isobutyramide is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties.
- This structural feature may enhance its stability, reactivity, and potential biological activities compared to similar compounds.
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
N-(2-cyclopentylethyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H21NO/c1-9(2)11(13)12-8-7-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
InChIキー |
KYKGBBJEVVTGBB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NCCC1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




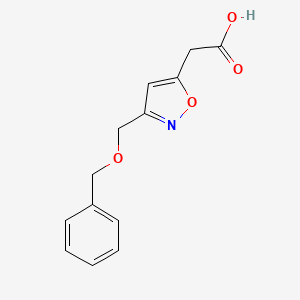
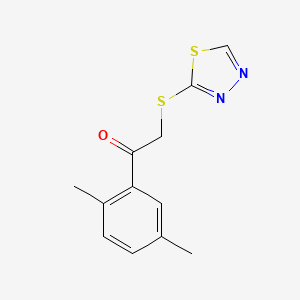
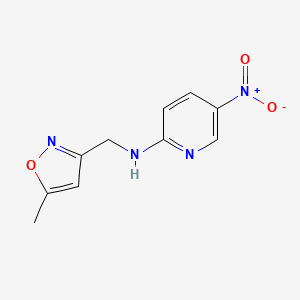
![5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)


![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)
